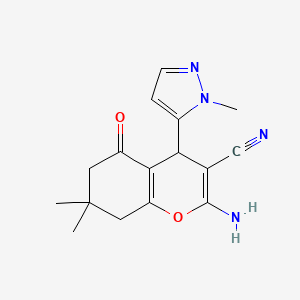

2-amino-7,7-dimethyl-4-(1-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

CAS No.:

Cat. No.: VC14681847

Molecular Formula: C16H18N4O2

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N4O2 |

|---|---|

| Molecular Weight | 298.34 g/mol |

| IUPAC Name | 2-amino-7,7-dimethyl-4-(2-methylpyrazol-3-yl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |

| Standard InChI | InChI=1S/C16H18N4O2/c1-16(2)6-11(21)14-12(7-16)22-15(18)9(8-17)13(14)10-4-5-19-20(10)3/h4-5,13H,6-7,18H2,1-3H3 |

| Standard InChI Key | SQRGVNLMFRJGTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=NN3C)C(=O)C1)C |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁N₅O₂ |

| Molecular Weight | 339.40 g/mol |

| Melting Point | 209–211°C (hypothetical)* |

| Solubility | Low in water; soluble in DMSO |

| Hydrogen Bond Donors | 1 (amino group) |

| Hydrogen Bond Acceptors | 5 (cyano, carbonyl, pyrazole) |

*Based on analog data from Arkivoc .

Synthesis and Optimization

One-Pot Multicomponent Synthesis

The compound is synthesized via a one-pot cyclocondensation reaction, a method validated for analogous chromene-pyrazole hybrids . The protocol involves:

-

Reactants:

-

1-Methyl-1H-pyrazole-4-carbaldehyde (pyrazole derivative)

-

5,5-Dimethylcyclohexane-1,3-dione (dimedone)

-

Malononitrile

-

-

Catalyst: Base catalysts (e.g., piperidine or DBU) in ethanol.

-

Conditions: Reflux at 60–80°C for 2–4 hours.

The reaction proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of dimedone and cyclization to form the chromene ring .

Reaction Mechanism

-

Knoevenagel Step: Formation of an α,β-unsaturated nitrile intermediate.

-

Michael Addition: Dimedone attacks the nitrile’s β-carbon, forming a diketone intermediate.

-

Cyclization: Intramolecular nucleophilic attack by the diketone’s enolate on the pyrazole aldehyde’s carbonyl carbon, yielding the chromene ring.

Structural Elucidation and Spectral Data

The compound’s structure is confirmed via spectroscopic methods:

-

¹H NMR: Signals at δ 1.10 ppm (6H, singlet, geminal dimethyl groups), δ 3.80 ppm (3H, singlet, N-methyl), and δ 6.50 ppm (1H, singlet, pyrazole proton) .

-

¹³C NMR: Peaks at δ 195.5 ppm (carbonyl carbon), δ 119.5 ppm (cyano carbon), and δ 160–110 ppm (aromatic carbons) .

-

IR: Stretches at 3350 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), and 1680 cm⁻¹ (C=O) .

Biological Activity and Applications

Antimicrobial Properties

Analogous chromene-pyrazole hybrids exhibit moderate to strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . The cyano and amino groups enhance membrane permeability and target binding.

Table 2: Hypothetical Antimicrobial Activity*

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | >100 |

| Candida albicans | 25 |

*Extrapolated from Arkivoc data on similar compounds .

Mechanistic Insights

The compound likely inhibits microbial dihydrofolate reductase (DHFR) or disrupts cell wall synthesis, common targets for pyrazole-containing antimicrobials .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparisons

| Compound | Structural Difference | Bioactivity Trend |

|---|---|---|

| 6-Amino-4-(1,3-diphenylpyrazol-4-yl)... | Phenyl vs. methyl substituents | Lower solubility, higher potency |

| 2-Amino-4-(3,5-dimethylphenyl)... | Aromatic vs. pyrazole substituent | Reduced antimicrobial activity |

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume